molecular formula C11H16N2O3 B14814134 ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B14814134
M. Wt: 224.26 g/mol
InChI Key: SDIGAIRLHGWIQE-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate ester, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex molecular structure characterized by the presence of both a pyrazole ring and an oxazine ring. Its unique structural properties contribute to its potential interactions with various biological targets.

Compound Name Structure Unique Features
This compoundStructureExhibits potential as a phosphodiesterase inhibitor
6-Methylpyrazolo[3,4-b]quinolin-4(5H)-oneStructureDifferent pharmacological profile
4-Amino-3-methylpyrazoleStructureStudied for anti-inflammatory properties

Anti-inflammatory Effects

Research indicates that this compound acts as a phosphodiesterase type 4 (PDE4) inhibitor . PDE4 is implicated in inflammatory processes; thus, inhibiting this enzyme can reduce the production of pro-inflammatory cytokines. Studies have shown that certain derivatives of this compound exhibit promising anti-inflammatory activity comparable to established drugs like indomethacin .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial properties . These findings warrant further exploration to determine its efficacy against various pathogens . The potential for developing new antibiotics or adjunct therapies for infections is particularly noteworthy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit or activate enzymes and receptors involved in critical biological pathways. Molecular docking studies have been employed to evaluate the binding affinities of this compound with phosphodiesterase enzymes, revealing enhanced binding in specific derivatives compared to the parent compound .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A series of compounds related to this compound were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Compounds showed significant inhibition of inflammatory markers in cellular assays .
  • Pharmacokinetic Profiles : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives of this compound. These studies indicated good oral bioavailability and stability in biological systems .
  • Comparative Analysis : Comparative studies with other pyrazolo derivatives revealed that this compound has distinct therapeutic potentials due to its unique structural features .

Properties

IUPAC Name

ethyl 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-15-10(14)8-5-9-13(12-8)6-11(2,3)7-16-9/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIGAIRLHGWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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